Cas no 1797350-93-6 (N-[1-(oxolan-3-yl)pyrazol-4-yl]furan-3-carboxamide)

N-[1-(oxolan-3-yl)pyrazol-4-yl]furan-3-carboxamide is a heterocyclic compound featuring a furan-3-carboxamide moiety linked to a pyrazole ring substituted with an oxolane (tetrahydrofuran) group. This structure imparts unique physicochemical properties, including moderate polarity and potential for hydrogen bonding, making it suitable for applications in medicinal chemistry and agrochemical research. Its fused heterocyclic framework offers synthetic versatility, enabling further derivatization for structure-activity studies. The compound's balanced lipophilicity and stability under physiological conditions suggest utility as an intermediate in drug discovery, particularly for targeting kinase or GPCR pathways. Careful handling is advised due to potential reactivity of the amide and heteroaromatic functionalities.
N-[1-(oxolan-3-yl)pyrazol-4-yl]furan-3-carboxamide structure
1797350-93-6 structure
Product name:N-[1-(oxolan-3-yl)pyrazol-4-yl]furan-3-carboxamide
CAS No:1797350-93-6
MF:C12H13N3O3
Molecular Weight:247.249922513962
CID:6045626
PubChem ID:71810135

N-[1-(oxolan-3-yl)pyrazol-4-yl]furan-3-carboxamide 化学的及び物理的性質

名前と識別子

    • N-[1-(oxolan-3-yl)pyrazol-4-yl]furan-3-carboxamide
    • N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-3-carboxamide
    • 1797350-93-6
    • N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]furan-3-carboxamide
    • F6448-0794
    • AKOS024567228
    • インチ: 1S/C12H13N3O3/c16-12(9-1-3-17-7-9)14-10-5-13-15(6-10)11-2-4-18-8-11/h1,3,5-7,11H,2,4,8H2,(H,14,16)
    • InChIKey: JCWBRYIQQHNGHF-UHFFFAOYSA-N
    • SMILES: O1C=CC(C(NC2=CN(C3CCOC3)N=C2)=O)=C1

計算された属性

  • 精确分子量: 247.09569129g/mol
  • 同位素质量: 247.09569129g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 313
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.1
  • トポロジー分子極性表面積: 69.3Ų

N-[1-(oxolan-3-yl)pyrazol-4-yl]furan-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6448-0794-2μmol
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]furan-3-carboxamide
1797350-93-6 90%+
2μl
$85.5 2023-05-20
Life Chemicals
F6448-0794-5μmol
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]furan-3-carboxamide
1797350-93-6 90%+
5μl
$94.5 2023-05-20
Life Chemicals
F6448-0794-25mg
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]furan-3-carboxamide
1797350-93-6 90%+
25mg
$163.5 2023-05-20
Life Chemicals
F6448-0794-10μmol
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]furan-3-carboxamide
1797350-93-6 90%+
10μl
$103.5 2023-05-20
Life Chemicals
F6448-0794-4mg
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]furan-3-carboxamide
1797350-93-6 90%+
4mg
$99.0 2023-05-20
Life Chemicals
F6448-0794-10mg
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]furan-3-carboxamide
1797350-93-6 90%+
10mg
$118.5 2023-05-20
Life Chemicals
F6448-0794-20mg
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]furan-3-carboxamide
1797350-93-6 90%+
20mg
$148.5 2023-05-20
Life Chemicals
F6448-0794-1mg
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]furan-3-carboxamide
1797350-93-6 90%+
1mg
$81.0 2023-05-20
Life Chemicals
F6448-0794-15mg
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]furan-3-carboxamide
1797350-93-6 90%+
15mg
$133.5 2023-05-20
Life Chemicals
F6448-0794-50mg
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]furan-3-carboxamide
1797350-93-6 90%+
50mg
$240.0 2023-05-20

N-[1-(oxolan-3-yl)pyrazol-4-yl]furan-3-carboxamide 関連文献

N-[1-(oxolan-3-yl)pyrazol-4-yl]furan-3-carboxamideに関する追加情報

Professional Introduction to N-[1-(oxolan-3-yl)pyrazol-4-yl]furan-3-carboxamide (CAS No. 1797350-93-6)

N-[1-(oxolan-3-yl)pyrazol-4-yl]furan-3-carboxamide, identified by the CAS number 1797350-93-6, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a unique structural framework that combines an oxolan ring with a pyrazole moiety linked to a furan carboxamide group, has garnered attention due to its potential biological activities and mechanistic insights into its interactions with biological targets.

The structural composition of N-[1-(oxolan-3-yl)pyrazol-4-yl]furan-3-carboxamide positions it as a candidate for further exploration in drug discovery pipelines. The presence of the oxolan ring, a five-membered heterocycle with an oxygen atom, contributes to the compound's overall polarity and solubility, which are critical factors in pharmacokinetic profiles. Meanwhile, the pyrazole ring is well-documented for its role in various pharmacophores, often contributing to binding affinity and selectivity in biological systems.

In recent years, there has been growing interest in heterocyclic compounds that integrate multiple functional groups for enhanced biological activity. The combination of an furan moiety and a carboxamide group in N-[1-(oxolan-3-yl)pyrazol-4-yl]furan-3-carboxamide suggests potential applications in modulating enzyme activity or interacting with specific protein targets. Such interactions are pivotal in the development of therapeutic agents targeting neurological disorders, inflammatory conditions, and metabolic diseases.

The compound's relevance is further underscored by its potential role as an intermediate in synthesizing more complex molecules with tailored biological properties. The flexibility offered by the furan-carboxamide linkage allows for modifications that can fine-tune pharmacological characteristics, such as solubility, bioavailability, and metabolic stability. These attributes are essential for advancing preclinical candidates toward clinical trials.

The latest research in medicinal chemistry has highlighted the importance of structure-based drug design, where computational methods and experimental validation are used to optimize molecular structures. N-[1-(oxolan-3-yl)pyrazol-4-yl]furan-3-carboxamide exemplifies this approach, as its scaffold can be modified to explore different biological pathways. For instance, studies have shown that derivatives of pyrazole exhibit anti-inflammatory and antioxidant properties, making them valuable candidates for treating chronic diseases.

The synthesis of N-[1-(oxolan-3-yl)< strong/pyrazol -4 - yl]furan - 3 - carboxamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have enabled the efficient construction of complex heterocyclic frameworks. These methodologies not only enhance yield but also improve the purity of the final product, which is crucial for subsequent biological evaluations.

In terms of biological evaluation, N-[1-(< strong/ oxolan - 3 - yl) pyrazol - 4 - yl] furan - 3 - carboxamide has been investigated for its potential interactions with enzymes and receptors involved in disease pathways. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes implicated in metabolic disorders. Additionally, its structural features could make it a useful tool for studying enzyme mechanisms and identifying new therapeutic targets.

The integration of computational chemistry into drug discovery has accelerated the process of identifying promising candidates like N-[1-(< strong/ oxolan - 3 - yl) pyrazol - 4 - yl] furan - 3 - carboxamide. Molecular docking simulations and virtual screening have allowed researchers to predict binding affinities and selectivity profiles before conducting expensive wet-lab experiments. These computational approaches complement experimental data by providing insights into molecular interactions at an atomic level.

The future prospects of N-[1-(< strong/ oxolan - 3 - yl) pyrazol - 4 - yl] furan - 3 - carboxamide lie in its potential application as a lead compound or scaffold for further derivatization. By leveraging modern synthetic strategies and biophysical techniques, researchers can optimize its properties to enhance efficacy while minimizing side effects. This iterative process is essential for translating laboratory findings into safe and effective therapeutic agents.

In conclusion, N-[1-(< strong/ oxolan - 3 - yl) pyrazol - 4 - yl] furan - 3 - carboxamide (CAS No. < strong/1797350 .93 .6) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its synthesis reflects contemporary methodologies in organic chemistry, while its exploration underscores the growing importance of heterocyclic compounds in drug development. As research continues to uncover new applications for this molecule and its derivatives, it will undoubtedly contribute to the next generation of therapeutics targeting various diseases.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd